Perfluoro(5-aza-4-nonene)

Descripción

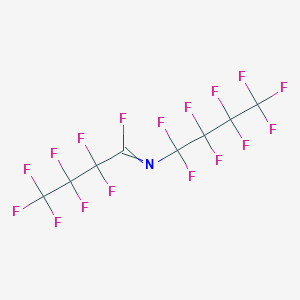

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

103573-07-5 |

|---|---|

Fórmula molecular |

C8F17N |

Peso molecular |

433.06 g/mol |

Nombre IUPAC |

2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |

InChI |

InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23 |

Clave InChI |

DVQXCHAOWHNHSQ-UHFFFAOYSA-N |

SMILES canónico |

C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |

Origen del producto |

United States |

Synthetic Methodologies for Perfluoro 5 Aza 4 Nonene and Its Precursor Role

Novel and Emerging Synthetic Routes for Perfluoro(5-aza-4-nonene)

Green Chemistry Principles and Sustainable Synthesis Research for Perfluoro(5-aza-4-nonene)

Further research and publication in the field of organofluorine chemistry may, in the future, provide the necessary information to elaborate on the synthesis of this specific compound.

Optimization Strategies in Perfluoro(5-aza-4-nonene) Synthesis Research

The efficient synthesis of Perfluoro(5-aza-4-nonene) is paramount for its application as a chemical intermediate. Research efforts have been directed towards optimizing the synthetic process to maximize yield and selectivity while ensuring process safety and scalability. These strategies encompass the fine-tuning of reaction conditions and the innovative design of reactors to intensify the production process.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of Perfluoro(5-aza-4-nonene) is understood to proceed through the dimerization or oligomerization of a smaller perfluorinated imine, such as perfluoro(2-azapent-2-ene). The optimization of this reaction is a multi-parameter challenge, involving the careful control of temperature, pressure, catalyst selection, and solvent medium to favor the formation of the desired product.

Research in the broader field of perfluoroalkene dimerization provides insights into potential optimization pathways. For instance, the choice of catalyst is critical. While specific catalysts for the dimerization of perfluoro(2-azapent-2-ene) to Perfluoro(5-aza-4-nonene) are not extensively detailed in publicly available literature, analogous reactions often employ Lewis acids or transition metal complexes. The optimization process would involve screening a variety of catalysts to identify one that offers high activity and selectivity towards the desired dimer over other oligomers or isomers.

Furthermore, solvent polarity and coordinating ability can significantly influence the reaction pathway. A systematic study of different solvents would be necessary to determine the optimal medium that enhances the solubility of reactants and stabilizes the transition state leading to Perfluoro(5-aza-4-nonene). Temperature and pressure are also key variables that need to be carefully controlled to manage the reaction kinetics and thermodynamics, thereby maximizing the yield of the target compound.

The following interactive table summarizes key parameters that are typically optimized in perfluoroalkene dimerization reactions to enhance yield and selectivity.

| Parameter | Objective | Typical Range/Options | Potential Impact on Perfluoro(5-aza-4-nonene) Synthesis |

| Catalyst | High activity and selectivity | Lewis Acids (e.g., AlCl₃, SbF₅), Transition Metal Complexes (e.g., Nickel, Palladium based) | Influences reaction rate and the ratio of dimer to other oligomers. |

| Solvent | Optimal reactant solubility and transition state stabilization | Aprotic polar solvents (e.g., Acetonitrile (B52724), DMF), Fluorinated solvents | Affects reaction kinetics and can influence the product distribution. |

| Temperature | Balance between reaction rate and selectivity | -20 °C to 100 °C | Higher temperatures may increase reaction rate but can lead to side reactions and reduced selectivity. |

| Pressure | Control of gaseous reactants and reaction equilibrium | Atmospheric to several bars | Can influence the concentration of gaseous precursors and shift the reaction equilibrium. |

| Reactant Concentration | Maximize product formation while minimizing side reactions | Varies depending on catalyst and solvent | Can affect the order of the reaction and the formation of higher oligomers. |

Reactor Design and Process Intensification in Perfluoro(5-aza-4-nonene) Production Research

The principles of reactor design and process intensification are crucial for the safe, efficient, and scalable production of Perfluoro(5-aza-4-nonene). The highly reactive and potentially hazardous nature of fluorinated compounds necessitates careful consideration of reactor materials, heat management, and mixing efficiency.

For gas-phase or gas-liquid fluorination reactions, specialized reactors such as microreactors or continuous flow reactors offer significant advantages over traditional batch reactors. These modern reactor designs provide a high surface-area-to-volume ratio, which allows for precise temperature control and efficient heat removal, mitigating the risk of thermal runaways. youtube.com The enhanced mixing in these systems ensures uniform reaction conditions, leading to improved selectivity and yield.

Process intensification, a strategy aimed at developing smaller, cleaner, and more energy-efficient technologies, is particularly relevant to the synthesis of specialty fluorochemicals like Perfluoro(5-aza-4-nonene). researchgate.net By integrating reaction and separation steps, or by utilizing novel energy sources, process intensification can lead to substantial improvements in manufacturing efficiency. researchgate.net For instance, the use of membrane reactors could potentially combine the catalytic dimerization of the precursor with the in-situ removal of the desired product, thereby driving the reaction towards higher conversion and simplifying downstream processing.

The table below outlines different reactor technologies and process intensification strategies that could be researched for the production of Perfluoro(5-aza-4-nonene).

| Technology | Principle | Potential Advantages for Perfluoro(5-aza-4-nonene) Synthesis |

| Microreactors/Flow Reactors | Reactions in small channels with high surface-area-to-volume ratio. | Enhanced heat and mass transfer, precise temperature control, improved safety, and scalability. youtube.com |

| Membrane Reactors | Integration of reaction and separation in a single unit. | Increased conversion by product removal, simplified purification process. |

| Reactive Distillation | Combining chemical reaction and distillation in one vessel. | Energy savings, reduced capital cost, and improved conversion for equilibrium-limited reactions. |

| Spinning Disk Reactors | Thin-film reaction on a rotating surface. | Excellent heat and mass transfer, suitable for viscous reaction mixtures. |

Precursor Role of Perfluoro(5-aza-4-nonene)

Perfluoro(5-aza-4-nonene) serves as a valuable building block in the synthesis of more complex fluorinated molecules. Its reactivity is centered around the carbon-nitrogen double bond, making it susceptible to attack by nucleophiles. One notable application is its use as a precursor for the synthesis of fluorinated 1,2,4-triazoles. The reaction of Perfluoro(5-aza-4-nonene) with hydrazine (B178648) hydrate (B1144303) in the presence of a base like triethylamine (B128534) leads to the formation of 3,5-bis(heptafluoropropyl)-1H-1,2,4-triazole. researchgate.net This transformation highlights the utility of Perfluoro(5-aza-4-nonene) in constructing heterocyclic ring systems containing perfluoroalkyl groups, which are of interest in medicinal and materials chemistry.

Reaction Pathways and Mechanistic Investigations of Perfluoro 5 Aza 4 Nonene

Nucleophilic Reactivity of the Perfluoro(5-aza-4-nonene) Imine Functionality

The imine functionality in Perfluoro(5-aza-4-nonene) serves as the primary site for nucleophilic attack. This reactivity has been exploited to synthesize a variety of fluorinated heterocyclic and acyclic compounds.

The reaction of Perfluoro(5-aza-4-nonene) with hydrazine (B178648) and its substituted derivatives, such as arylhydrazines, provides a direct route to fluorinated 1,2,4-triazoles. researchgate.net The reaction proceeds through initial nucleophilic attack of the hydrazine at the imine carbon, followed by an intramolecular cyclization with the elimination of an amine. For instance, the reaction with difunctional reagents like phenylhydrazine, pentafluorophenylhydrazine, and heptafluorobutyrohydrazide leads to the formation of 1,2,4-triazole (B32235) derivatives. researchgate.net Specifically, the interaction with hydrazines can produce 3,5-bis(heptafluoropropyl)-1,2,4-triazoles in moderate to good yields. fluorine1.ru This methodology is recognized as a key strategy for synthesizing pyrazoles and triazoles that incorporate both fluorine atoms and perfluoroalkyl groups, based on the intramolecular nucleophilic cyclization of perfluoro-olefins and their aza-analogues. researchgate.net

Table 1: Synthesis of Fluorinated Triazoles from Perfluoro(5-aza-4-nonene)

| Reactant | Product | Yield (%) |

|---|---|---|

| Hydrazine | 3,5-bis(heptafluoropropyl)-1,2,4-triazole | 40-70 |

| Phenylhydrazine | 1-Phenyl-3,5-bis(heptafluoropropyl)-1,2,4-triazole | Not specified |

| Pentafluorophenylhydrazine | 1-Pentafluorophenyl-3,5-bis(heptafluoropropyl)-1,2,4-triazole | Not specified |

| Heptafluorobutyrohydrazide | 1-(Heptafluorobutanoyl)-3,5-bis(heptafluoropropyl)-1,2,4-triazole | Not specified |

Data sourced from multiple studies describing the reaction products. researchgate.netfluorine1.ru

The reaction of Perfluoro(5-aza-4-nonene) with primary amines is a versatile method for synthesizing 1,3,5-triazapentadienes, also known as imidoylamidines. researchgate.netresearchgate.net These reactions involve the addition of the primary amine to the C=N double bond, followed by further transformations. researchgate.net For example, reactions with amines such as isopropylamine (B41738) and tert-butylamine (B42293) have been studied. researchgate.net Depending on the reaction conditions and the structure of the amine, these reactions can also lead to the formation of heterocyclic structures like diazetine derivatives. researchgate.net The synthesis of 1,3,5-triazapentadienes from Perfluoro(5-aza-4-nonene) is a key method for creating ligands with perfluoro moieties, which have an extensive coordination chemistry. researchgate.netresearchgate.net

Reactions with secondary amines also proceed via nucleophilic attack at the imine carbon, typically resulting in the substitution of the vinylic fluorine atom. fluorine1.ru

Perfluoro(5-aza-4-nonene) exhibits reactivity towards a range of O-, S-, and P-nucleophiles, leading to a variety of functionalized products.

O-Nucleophiles: The interaction with O-nucleophiles, such as methanol (B129727) in the presence of a base like triethylamine (B128534), results in the substitution of the vinylic fluorine atom to form a methoxy-substituted product. fluorine1.ru

S-Nucleophiles: The compound reacts with sulfur nucleophiles, including both simple thiols and N,S-dinucleophiles. The reaction with sodium thiocyanate (B1210189) in a polar aprotic solvent leads to the substitution of the vinylic fluorine atom. fluorine1.ru More complex reactions occur with N,S-dinucleophiles like 1,2,4-triazole-3-thiol, pyridine-2-thiol, and 1,4,5,6-tetrahydropyrimidine-2-thiol (B7725154), which react with Perfluoro(5-aza-4-nonene) to yield fused heterocyclic systems. researchgate.netresearchgate.net In contrast, reaction with pyrimidine-2-thiol (B7767146) results in simple replacement of the fluorine atom at the double bond. researchgate.netresearchgate.net

P-Nucleophiles: The reaction with P-nucleophiles like triethylphosphite is complex. It does not lead to simple substitution products but instead yields a mixture of compounds, which arises from the relative stability of intermediate fluorophosphoranes and subsequent rearrangements that include fluorine atom migration. fluorine1.ru

Hydrolytic Transformations of Perfluoro(5-aza-4-nonene) and Intermediate Characterization

The hydrolysis of Perfluoro(5-aza-4-nonene) has been investigated using spectroscopic techniques. The initial product of hydrolysis is the perfluorinated amide, N-(nonafluoro-tert-butyl)heptafluorobutanamide (C₃F₇CONHC₄F₉). researchgate.net This intermediate is not stable under hydrolytic conditions and subsequently transforms into bis(heptafluorobutanoyl)amine ((C₃F₇CO)₂NH). Further hydrolysis leads to the formation of heptafluorobutanamide (C₃F₇CONH₂) and ultimately heptafluorobutanoic acid (C₃F₇CO₂H). researchgate.net

Table 2: Products Identified in the Hydrolysis of Perfluoro(5-aza-4-nonene)

| Stage | Compound | Chemical Formula |

|---|---|---|

| Initial Product | N-(nonafluoro-tert-butyl)heptafluorobutanamide | C₃F₇CONHC₄F₉ |

| Intermediate | Bis(heptafluorobutanoyl)amine | (C₃F₇CO)₂NH |

| Final Products | Heptafluorobutanamide | C₃F₇CONH₂ |

| Heptafluorobutanoic Acid | C₃F₇CO₂H |

Data sourced from solvolysis studies. researchgate.net

Mechanisms of Rearrangement and Fluorine Elimination Reactions in Perfluoro(5-aza-4-nonene) Derivatives

Derivatives of Perfluoro(5-aza-4-nonene) can undergo significant rearrangement and fluorine elimination reactions, often driven by the formation of more stable structures. The mechanisms of these transformations are highly dependent on the reacting nucleophile and the reaction conditions.

The formation of diazetine and azetidine (B1206935) derivatives from reactions with primary amines involves intramolecular nucleophilic cyclization. researchgate.net This process inherently involves the elimination of a fluoride (B91410) ion. The role of a base, such as triethylamine, is often crucial in facilitating this elimination step. researchgate.net

Furthermore, reactions involving P-nucleophiles, such as triethylphosphite, are characterized by complex rearrangements. fluorine1.ru These are attributed to the formation of intermediate fluorophosphoranes which can undergo specific rearrangements, including the migration of a fluorine atom, leading to a diverse mixture of products rather than a single, simple substitution product. fluorine1.ru

Kinetic and Thermodynamic Studies of Perfluoro(5-aza-4-nonene) Reactions

While the diverse reactivity of Perfluoro(5-aza-4-nonene) has been well-documented through the characterization of its reaction products, detailed kinetic and thermodynamic studies are not extensively reported in the available scientific literature. Quantitative data, such as reaction rate constants, activation energies, and thermodynamic parameters for the various nucleophilic additions, cyclizations, and rearrangements, remain a field for future investigation. Such studies would provide deeper mechanistic insights into the factors governing the reaction pathways and product distributions.

Advanced Spectroscopic and Structural Elucidation Methodologies in Perfluoro 5 Aza 4 Nonene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of perfluoro(5-aza-4-nonene). The presence of various NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, provides a multi-faceted approach to understanding its molecular framework. researchgate.net The hydrolysis of perfluoro-5-aza-4-nonene has been studied using several spectroscopic techniques, including NMR. researchgate.netresearchgate.net

Table 1: Representative NMR Data for a Perfluoro(5-aza-4-nonene) Derivative

| Nucleus | Technique | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |

| ¹H | ¹H NMR | 7.2-7.5 | - | Aromatic Protons |

| ¹³C | ¹³C NMR | 120-140 | - | Aromatic Carbons |

| ¹⁹F | ¹⁹F NMR | -81.5 | J(F,F) = 2.5, 8.5 | CF₃ |

| ¹⁹F | ¹⁹F NMR | -119.8 | J(F,F) = 2.5, 12.5 | CF₂ |

| ¹⁹F | ¹⁹F NMR | -125.4 | J(F,F) = 8.5, 12.5 | CF₂ |

Note: This table is a generalized representation based on typical chemical shift ranges for similar fluorinated compounds. Actual values for perfluoro(5-aza-4-nonene) derivatives would be specific to the exact molecule under investigation.

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. unibas.it By recording NMR spectra at variable temperatures, researchers can observe changes in the line shape of signals, from sharp peaks at low temperatures (slow exchange) to broadened signals and eventual coalescence at higher temperatures (fast exchange). unibas.it This allows for the determination of thermodynamic parameters for these dynamic processes. researchgate.net In the study of perfluoro(5-aza-4-nonene) intermediates, DNMR can provide insights into rotational barriers, ring inversions, and other fluxional processes that are critical for understanding their reactivity and stability. cdnsciencepub.com For example, DNMR has been used to study the metallotropic rearrangement in a methylmercury (B97897) compound derived from a bis(perfluoroalkyl)triazapentadiene, where the mercury atom shifts between nitrogen atoms. researchgate.net

While solution-state NMR is more common, solid-state NMR (ssNMR) offers unique advantages for characterizing crystalline, amorphous, or insoluble derivatives of perfluoro(5-aza-4-nonene). mdpi.com By overcoming the line broadening effects present in solid samples through techniques like magic angle spinning (MAS), ssNMR can provide information about the molecular structure, packing, and dynamics in the solid state. mdpi.comrsc.org This is particularly useful for studying polymeric materials or catalysts derived from perfluoro(5-aza-4-nonene), where understanding the solid-state structure is key to its properties and function.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragmentation Pathway Analysis of Perfluoro(5-aza-4-nonene) and Its Products

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of molecular weights and elemental compositions. nih.gov This technique allows for the unambiguous identification of perfluoro(5-aza-4-nonene) and its reaction products by providing highly accurate mass measurements, often to within a few parts per million (ppm). csic.esmdpi.com Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, provide detailed structural information by revealing characteristic fragmentation pathways. nih.govnih.gov This is particularly useful in identifying the different components in complex mixtures and in elucidating the structures of novel compounds formed in reactions involving perfluoro(5-aza-4-nonene).

Table 2: Predicted Collision Cross Section (CCS) Data for Perfluoro(5-aza-4-nonene)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 433.98320 | 180.6 |

| [M+Na]⁺ | 455.96514 | 190.3 |

| [M-H]⁻ | 431.96864 | 165.5 |

| [M+NH₄]⁺ | 451.00974 | 167.5 |

| [M+K]⁺ | 471.93908 | 187.0 |

| Data sourced from PubChem. uni.lu |

X-ray Crystallography for Solid-State Structure Determination of Perfluoro(5-aza-4-nonene) Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov For analogues and derivatives of perfluoro(5-aza-4-nonene) that can be obtained as single crystals, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov This structural data is invaluable for understanding the molecule's conformation, steric and electronic properties, and for correlating its structure with its observed reactivity. cdnsciencepub.com For example, the crystal structure of 3,5-bis(heptafluoropropyl)-1,2,4-triazole, a product of the reaction of perfluoro-5-aza-4-nonene with hydrazine (B178648), has been reported. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies of Perfluoro(5-aza-4-nonene)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These techniques are highly sensitive to the presence of specific functional groups, making them useful for identifying key structural features in perfluoro(5-aza-4-nonene) and its derivatives. researchgate.net The C=N imine stretch, for instance, would be a characteristic absorption in the IR spectrum. nih.gov Furthermore, changes in the vibrational spectra can provide information about conformational changes and intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. nih.govamericanpharmaceuticalreview.com

Table 3: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibration | Frequency Range (cm⁻¹) |

| C=N (Imine) | Stretching | 1690-1640 |

| C-F | Stretching | 1400-1000 |

| N-H | Bending | 1650-1580 |

| C=O (Amide) | Stretching | 1680-1630 |

| Note: These are general ranges and the exact frequencies for perfluoro(5-aza-4-nonene) and its derivatives may vary. |

Advanced Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Mixture Analysis in Perfluoro(5-aza-4-nonene) Research

Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools in the research and development of perfluoro(5-aza-4-nonene). These methods provide critical data for assessing the purity of the final product and for analyzing the complex composition of reaction mixtures during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the volatile nature of many fluorinated compounds, GC-MS is well-suited for the analysis of perfluoro(5-aza-4-nonene) and its potential impurities. tandfonline.com The coupling of a gas chromatograph with a mass spectrometer allows for the separation of individual components in a mixture, followed by their identification based on their unique mass fragmentation patterns.

Purity Assessment:

For the purity assessment of perfluoro(5-aza-4-nonene), a high-resolution capillary column is typically employed to achieve optimal separation of the main compound from any structurally similar impurities. The choice of the stationary phase is critical; phases with a high affinity for fluorinated compounds are often preferred.

Detailed Research Findings: In a typical analysis, a diluted sample of perfluoro(5-aza-4-nonene) in a suitable solvent is injected into the GC-MS system. The resulting chromatogram would ideally show a single, sharp peak corresponding to the target compound. The presence of other peaks would indicate impurities, which can be identified by their mass spectra. Common impurities might include isomers, starting materials, or byproducts from the synthesis process. The relative purity can be estimated by comparing the peak area of perfluoro(5-aza-4-nonene) to the total area of all peaks in the chromatogram.

Reaction Mixture Analysis:

GC-MS is also invaluable for monitoring the progress of the synthesis of perfluoro(5-aza-4-nonene). By taking aliquots of the reaction mixture at different time points and analyzing them by GC-MS, researchers can track the consumption of reactants and the formation of the desired product and any intermediates or byproducts. This information is crucial for optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. For instance, studies on the reactions of perfluoro(5-aza-4-nonene) with various nucleophiles to form heterocyclic compounds rely on spectroscopic techniques, including mass spectrometry, to identify the resulting products. researchgate.netfluorine1.ruresearchgate.net

Below is a representative data table illustrating the type of information that could be obtained from a GC-MS analysis of a reaction mixture for the synthesis of perfluoro(5-aza-4-nonene).

Table 1: Representative GC-MS Data for Reaction Mixture Analysis

| Retention Time (min) | Compound Name | Molecular Formula | Key Mass Fragments (m/z) | Relative Abundance (%) |

|---|---|---|---|---|

| 5.8 | Perfluoro(2-methyl-2-pentene) | C6F12 | 69, 131, 281, 300 | 15 |

| 8.2 | Perfluoro(5-aza-4-nonene) | C8F17N | 69, 119, 219, 433 | 75 |

Note: The data in this table is representative and intended for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is suitable for volatile compounds, HPLC is a versatile technique for the analysis of a wide range of non-volatile and thermally labile compounds. nih.gov For perfluoro(5-aza-4-nonene), HPLC can be used for purity assessment, particularly when coupled with a suitable detector like an ultraviolet (UV) detector or a mass spectrometer (LC-MS).

Purity Assessment:

Reversed-phase HPLC is a common mode used for the analysis of fluorinated compounds. A C18 column is often employed, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). acs.org The high electronegativity and unique properties of fluorinated compounds can lead to distinct retention behaviors. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Detailed Research Findings: The purity of a perfluoro(5-aza-4-nonene) sample can be determined by injecting a solution of the compound into the HPLC system. The area of the peak corresponding to perfluoro(5-aza-4-nonene) is measured and compared to the total area of all peaks detected. The use of a diode array detector (DAD) can provide additional information about the spectral properties of the main peak and any impurities, aiding in their identification. For enhanced sensitivity and specificity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach for analyzing per- and polyfluoroalkyl substances. nih.gov

The following table provides an example of data that might be generated during the HPLC purity analysis of a synthesized batch of perfluoro(5-aza-4-nonene).

Table 2: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Area | Area % |

|---|---|---|---|

| 1 | 3.5 | 15000 | 0.5 |

| 2 | 4.8 | 2955000 | 98.5 |

| 3 | 6.1 | 30000 | 1.0 |

| Total | | 3000000 | 100.0 |

Note: The data in this table is representative and intended for illustrative purposes. Peak 2 is assumed to be perfluoro(5-aza-4-nonene).

Reaction Mixture Analysis:

HPLC can complement GC-MS in the analysis of reaction mixtures, especially for less volatile components or for compounds that may degrade at the high temperatures used in GC. By analyzing the reaction mixture with HPLC, researchers can obtain a more complete picture of the reaction profile. This is particularly useful in studies involving the hydrolysis of perfluoro(5-aza-4-nonene), where the resulting amides and carboxylic acids are less volatile and more amenable to HPLC analysis. researchgate.netresearchgate.net

Theoretical and Computational Investigations on Perfluoro 5 Aza 4 Nonene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Bonding in Perfluoro(5-aza-4-nonene)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like Perfluoro(5-aza-4-nonene). These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, bond characteristics, and molecular stability. Such studies would be invaluable for explaining the high reactivity of the C=N double bond, which is heavily influenced by the electron-withdrawing perfluoroalkyl chains.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for analyzing the electronic properties of molecules.

Applying DFT to Perfluoro(5-aza-4-nonene) would allow for the detailed analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. For instance, the LUMO's location would indicate the most likely sites for nucleophilic attack, a dominant reaction pathway for this compound.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for understanding the experimental observations of its reactions.

Table 1: Key Reactivity Descriptors from DFT (Note: The following table is illustrative of what DFT calculations would yield. Specific values for Perfluoro(5-aza-4-nonene) are not available in the reviewed literature.)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

DFT studies on related heterocyclic systems have successfully used FMO analysis to understand charge transfer and reactivity, demonstrating the potential of this approach for Perfluoro(5-aza-4-nonene). nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on fundamental physical constants without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy, making them ideal for studying reaction mechanisms.

For Perfluoro(5-aza-4-nonene), ab initio calculations could be used to map the potential energy surface for its known reactions, such as its hydrolysis or its reaction with primary amines to form imidoyl amidines. rsc.orgresearchgate.net By locating and characterizing the transition state structures, chemists can determine the energy barriers (activation energies) for different reaction pathways. This would provide a deep, quantitative understanding of why certain products are formed preferentially and help explain the role of catalysts or reaction conditions. For example, such calculations could elucidate the reaction mechanisms involved in its synthesis of various heterocyclic compounds, including 1,3,5-triazines and 1,2,4-triazoles. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of Perfluoro(5-aza-4-nonene)

While quantum mechanics is suited for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. An MD simulation solves Newton's equations of motion for a system, providing a trajectory that reveals conformational changes and intermolecular interactions.

No specific MD simulation studies on Perfluoro(5-aza-4-nonene) were found in the reviewed literature. However, applying this technique could provide significant insights. An MD simulation could explore the conformational landscape of the flexible perfluoroalkyl chains, identifying the most stable conformers in different environments (e.g., in various solvents). This is important as the molecule's shape can influence its reactivity and physical properties. Furthermore, simulations of multiple Perfluoro(5-aza-4-nonene) molecules could reveal details about their bulk liquid properties and intermolecular forces, which are dominated by fluorine-fluorine interactions.

Computational Design and Prediction of Novel Perfluoro(5-aza-4-nonene) Analogues and Their Synthetic Viability

Computational design leverages theoretical calculations to predict the properties of novel, un-synthesized molecules. This rational, bottom-up approach can accelerate the discovery of new functional materials.

Perfluoro(5-aza-4-nonene) serves as an excellent platform for computational design due to its established role as a synthetic precursor. rsc.org Its reactions with primary amines, for instance, lead to the formation of imidoyl amidine frameworks. rsc.orgresearchgate.net Computational methods could be employed to:

Screen a virtual library of different primary amines to predict the electronic and structural properties of the resulting imidoyl amidine derivatives.

Tune properties by systematically modifying the perfluoroalkyl chains (Rf and R'f) on the parent molecule. DFT calculations could predict how changes in chain length or branching affect the reactivity of the C=N bond or the properties of the resulting products.

Assess synthetic viability by calculating the reaction energetics for the formation of these new analogues, helping to prioritize the most promising candidates for laboratory synthesis.

This synergy between computational prediction and experimental synthesis allows for the targeted development of novel fluorinated compounds with desired characteristics, such as for coordination chemistry or materials science. rsc.org

Synthesis and Reactivity of Advanced Perfluoro 5 Aza 4 Nonene Derivatives and Analogues

Construction of Fluorinated Heterocyclic Systems Incorporating Perfluoro(5-aza-4-nonene) Fragments

The inherent reactivity of the perfluoro-aza-alkene structure within Perfluoro(5-aza-4-nonene) makes it a potent precursor for constructing a variety of fluorinated heterocyclic systems. The electron-withdrawing nature of the perfluoroalkyl groups activates the C=N double bond towards nucleophilic attack, facilitating cyclization reactions that lead to stable aromatic and non-aromatic rings.

The reaction of Perfluoro(5-aza-4-nonene) with nitrogen-based binucleophiles, such as hydrazine (B178648) and its derivatives, provides a direct route to five-membered nitrogen-containing heterocycles. Specifically, its reaction with hydrazine has been shown to produce 3,5-bis(heptafluoropropyl)-1,2,4-triazole. researchgate.netresearchgate.netresearchgate.netresearchgate.net This transformation occurs through an initial nucleophilic attack followed by intramolecular cyclization and subsequent elimination to form the stable triazole ring.

The reaction of Perfluoro(5-aza-4-nonene) with hydrazine hydrate (B1144303) in tetrahydrofuran (B95107) in the presence of triethylamine (B128534) is a documented method for synthesizing this triazole derivative. researchgate.net Studies have also explored reactions with arylhydrazines, which similarly yield 3,5-bis(heptafluoropropyl)-1,2,4-triazoles with reported yields between 40-70%. fluorine1.ru

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Perfluoro(5-aza-4-nonene) | Hydrazine hydrate, triethylamine, tetrahydrofuran, 0-20°C | 3,5-bis(heptafluoropropyl)-1,2,4-triazole | Not specified | researchgate.net |

| Perfluoro(5-aza-4-nonene) | Arylhydrazines | 3,5-bis(heptafluoropropyl)-1,2,4-triazoles | 40-70% | fluorine1.ru |

While the synthesis of triazoles from Perfluoro(5-aza-4-nonene) is established, the synthesis of corresponding pyrazoles from this specific precursor is not prominently detailed in the reviewed scientific literature.

Perfluoro(5-aza-4-nonene) is a versatile substrate for synthesizing perfluoro-containing imidoyl amidines, also known as 1,3,5-triazapentadienes. rsc.orgresearchgate.net The reaction with primary amines is a key synthetic route, providing access to N-substituted imidoyl amidines. rsc.orgresearchgate.netresearchgate.net This method is noted for its versatility in creating imidoyl amidine frameworks with perfluoro moieties. rsc.org

Furthermore, the solvolysis of Perfluoro(5-aza-4-nonene) in liquid ammonia (B1221849) results in the formation of the unsubstituted amidine, C₃F₇-C(=NH)NH₂. researchgate.netresearchgate.netresearchgate.net This highlights a direct pathway to functionalization at the electrophilic carbon of the aza-alkene bond.

| Reactant | Reagents/Conditions | Product Class | Specific Product Example | Reference |

|---|---|---|---|---|

| Perfluoro(5-aza-4-nonene) | Primary amines (RNH₂) | N-substituted Imidoyl Amidines | Structure depends on the primary amine used | rsc.orgresearchgate.netresearchgate.net |

| Perfluoro(5-aza-4-nonene) | Liquid ammonia | Unsubstituted Amidines | C₃F₇-C(=NH)NH₂ | researchgate.netresearchgate.netresearchgate.net |

These reactions underscore the utility of Perfluoro(5-aza-4-nonene) as a building block for creating ligands like imidoyl amidines, which are of interest in coordination chemistry. rsc.orgresearchgate.net

The synthesis of six-membered heterocycles, such as pyrimidines, and five-membered sulfur-containing rings like thiazoles from Perfluoro(5-aza-4-nonene) involves reactions with appropriate binucleophiles. Research has shown that Perfluoro(5-aza-4-nonene) reacts with various sulfur-containing nucleophiles to yield complex heterocyclic systems. For instance, reactions with 1,4,5,6-tetrahydropyrimidine-2-thiol (B7725154) and pyrimidine-2-thiol (B7767146) result in the formation of fused heterocyclic structures. researchgate.netresearchgate.net

A notable reaction for building a six-membered nitrogen heterocycle is the treatment of Perfluoro(5-aza-4-nonene) with guanidine (B92328) hydrochloride in the presence of triethylamine. This reaction, however, yields 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine, not a pyrimidine. researchgate.net This demonstrates a ring-forming reaction where the guanidine acts as an N-C-N source, reacting with the electrophilic centers of the perfluoro-aza-alkene to construct the triazine core.

| Reactant | Reagents/Conditions | Product Type | Specific Product | Reference |

|---|---|---|---|---|

| Perfluoro(5-aza-4-nonene) | 1,4,5,6-Tetrahydropyrimidine-2-thiol | Fused Heterocyclic System | Structure not specified | researchgate.netresearchgate.net |

| Perfluoro(5-aza-4-nonene) | Pyrimidine-2-thiol | Vinylic Fluorine Substitution Product | Structure not specified | researchgate.net |

| Perfluoro(5-aza-4-nonene) | Guanidine hydrochloride, triethylamine | Triazine Derivative | 2-Amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine | researchgate.net |

While direct synthesis of simple thiazole (B1198619) rings from Perfluoro(5-aza-4-nonene) is not explicitly detailed, its reaction with ambident nucleophiles like sodium thiocyanate (B1210189) leads to substitution of the vinylic fluorine, creating an intermediate that could potentially be used in further cyclization steps. fluorine1.ru

Based on a review of the available scientific literature, there is a lack of specific research focused on the stereochemical investigations or the development of asymmetric synthetic routes for derivatives of Perfluoro(5-aza-4-nonene). While asymmetric synthesis is a significant field within organic chemistry, its application to this particular perfluorinated aza-alkene has not been documented in the consulted sources.

Oligomerization and Polymerization Research of Perfluoro(5-aza-4-nonene)-Based Monomers

The potential for fluorinated alkenes and aza-alkenes to act as monomers in polymerization reactions is an area of interest for creating advanced materials with unique properties.

Despite the extensive research into fluoropolymers, the scientific literature reviewed does not provide specific examples of the oligomerization or polymerization of Perfluoro(5-aza-4-nonene) itself, or its direct derivatives, being used as monomers. Methodologies such as controlled radical polymerization and polycondensation are well-established for other fluorinated monomers, but their application to Perfluoro(5-aza-4-nonene)-based precursors is not described in the available research. msstate.edu

Structure-Property Relationships of Perfluoro(5-aza-4-nonene)-Containing Polymers in Academic Contexts

Currently, there is a notable absence of dedicated academic research on the synthesis and structure-property relationships of polymers that specifically incorporate the perfluoro(5-aza-4-nonene) monomer. While the broader field of fluorinated polymers is well-established, with materials like Nafion® being extensively studied for applications such as proton exchange membranes in fuel cells, specific data on polymers derived from perfluoro(5-aza-4-nonene) is not available in the reviewed literature. mdpi.com The synthesis of fluorinated polymers often involves techniques such as the polymerization of fluorinated alkenes or post-polymerization modification of reactive fluorinated polymers. researchgate.netacs.org However, the application of these methods to perfluoro(5-aza-4-nonene) and the subsequent characterization of the resulting polymers' properties have not been documented.

Mechanistic Studies of Derivative Formation and Transformation

The reactivity of perfluoro(5-aza-4-nonene) is characterized by its susceptibility to nucleophilic attack at the carbon-nitrogen double bond, leading to a variety of heterocyclic derivatives. The mechanisms of these transformations are influenced by the nature of the nucleophile and the reaction conditions.

The hydrolysis of perfluoro(5-aza-4-nonene) in ether has been investigated using spectroscopic methods, including NMR. researchgate.netresearchgate.net The initial step involves the addition of water to the imine, forming an unstable intermediate which then rearranges. The first isolable product is C₃F₇CONH(C₄F₉). researchgate.net This amide is subsequently converted to (C₃F₇CO)₂NH, and further hydrolysis yields C₃F₇CONH₂ and C₃F₇CO₂H. researchgate.net In a different solvolysis reaction, treatment with liquid ammonia results in the formation of the amidine, C₃F₇C(=NH)NH₂. researchgate.net

The reaction of perfluoro(5-aza-4-nonene) with primary amines presents a versatile route for the synthesis of nitrogen-containing heterocycles. researchgate.netrsc.org In the presence of triethylamine, reactions with various primary amines, such as isopropylamine (B41738) and tert-butylamine (B42293), yield diazetine derivatives. researchgate.net The role of triethylamine is crucial in facilitating these cyclization reactions. researchgate.netlookchem.com

Furthermore, the reaction with difunctional reagents like benzamidine, acetamidine, and various hydrazine derivatives leads to the formation of 1,3,5-triazine (B166579) and 1,2,4-triazole (B32235) derivatives. researchgate.netresearchgate.net For instance, the reaction with hydrazine hydrate in tetrahydrofuran, facilitated by triethylamine, produces 3,5-bis(heptafluoropropyl)-1,2,4-triazole. researchgate.net The formation of these heterocyclic systems proceeds through intramolecular nucleophilic cyclization pathways. researchgate.netresearchgate.net

An alternative synthetic application involves the reaction of perfluoro(5-aza-4-nonene) with primary amines to produce imidoyl amidine (ImAm) frameworks. rsc.org These ImAm intermediates can be unstable and may undergo cyclization to form the corresponding triazines. rsc.org This reactivity highlights the utility of perfluoro(5-aza-4-nonene) as a building block for more complex heterocyclic structures.

When perfluoro(5-aza-4-nonene) is reacted with triethylphosphite, a complex mixture of products is formed, indicating a different reaction pathway compared to those with O- or N-nucleophiles. fluorine1.ru This difference is attributed to the relative stability of the intermediate fluorophosphoranes and their characteristic rearrangements involving fluorine atom migration. fluorine1.ru

Applications Oriented Research in Materials Science and Specialized Chemical Synthesis Involving Perfluoro 5 Aza 4 Nonene Moieties

Development of Perfluorinated Polymers for Advanced Applications (e.g., membranes, coatings, dielectric materials) Derived from Perfluoro(5-aza-4-nonene) Precursors

Currently, there is limited publicly available research detailing the direct use of Perfluoro(5-aza-4-nonene) as a monomer or precursor for the synthesis of perfluorinated polymers for applications such as advanced membranes, coatings, or dielectric materials. While perfluorinated polymers are widely utilized for these purposes due to their exceptional chemical and thermal stability, existing research on polymer synthesis tends to focus on other fluorinated monomers. The unique structure of Perfluoro(5-aza-4-nonene), featuring a carbon-nitrogen double bond, presents potential for novel polymerization pathways; however, scientific literature has yet to extensively explore this area.

Perfluoro(5-aza-4-nonene) as a Key Reagent in Specialized Organic Synthesis for Fluorinated Compounds

Perfluoro(5-aza-4-nonene) has established itself as a valuable and versatile reagent in the specialized field of organic synthesis for the creation of complex fluorinated heterocyclic compounds. Its utility stems from the high reactivity of the perfluoroalkene moiety towards nucleophilic attack, which allows for the construction of a variety of ring systems containing perfluoroalkyl groups. These fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their unique properties.

Research has demonstrated that Perfluoro(5-aza-4-nonene) readily reacts with a range of binucleophiles, leading to the formation of diverse heterocyclic structures. For instance, its reaction with hydrazine (B178648) and its derivatives is a key method for synthesizing fluorinated pyrazoles. researchgate.netdntb.gov.ua The intramolecular nucleophilic cyclization of the intermediate formed from the reaction of Perfluoro(5-aza-4-nonene) with hydrazines is a fundamental step in the formation of these pyrazole (B372694) rings. researchgate.net

Furthermore, the reaction of Perfluoro(5-aza-4-nonene) with other nitrogen-containing nucleophiles has been extensively studied. With guanidine (B92328) hydrochloride in the presence of a base, it yields 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine. In reactions with various amidines, it serves as a precursor for substituted pyrimidines. These reactions highlight the role of the azaalkene as a building block for highly fluorinated six-membered heterocycles.

The versatility of Perfluoro(5-aza-4-nonene) is further showcased in its reactions with N,S-dinucleophiles. For example, it reacts with compounds like 1,4,5,6-tetrahydropyrimidine-2-thiol (B7725154) and 1,2,4-triazole-3-thiol to produce fused heterocyclic systems. researchgate.netresearchgate.net

The reaction of Perfluoro(5-aza-4-nonene) with primary amines can lead to the formation of imidoylamidines, which are themselves useful intermediates in the synthesis of other compounds, such as triazines. rsc.org The general reactivity pattern involves the nucleophilic addition to the carbon-carbon double bond followed by cyclization, demonstrating the compound's utility in constructing a wide array of fluorinated heterocyclic systems. fluorine1.runsc.ru

Table 1: Examples of Heterocyclic Compounds Synthesized from Perfluoro(5-aza-4-nonene)

| Reagent | Resulting Heterocycle | Reference(s) |

|---|---|---|

| Hydrazine Hydrate (B1144303) | 3,5-Bis(heptafluoropropyl)-1,2,4-triazole | researchgate.netdntb.gov.uafluorine1.ru |

| Guanidine Hydrochloride | 2-Amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine | |

| 1,2,4-Triazole-3-thiol | Fused triazolo-thiazine derivatives | researchgate.netresearchgate.net |

| Primary Amines | Imidoylamidines, Diazetines | rsc.orgfluorine1.ru |

| N,S-Dinucleophiles | Fused Thiazine derivatives | researchgate.net |

Research into Perfluoro(5-aza-4-nonene) in Functional Fluids and High-Performance Lubricants: Chemical Role and Synthesis

There is a notable absence of specific research in the public domain that directly investigates the application or chemical role of Perfluoro(5-aza-4-nonene) in the formulation of functional fluids or high-performance lubricants. While perfluorinated and polyfluorinated alkyl substances (PFAS) are known for their use in creating chemically inert and thermally stable lubricants and hydraulic fluids, the specific contribution or synthesis involving Perfluoro(5-aza-4-nonene) for these purposes is not documented in available literature. The general class of perfluoroalkenes is recognized for its potential in industrial applications, but specific data on Perfluoro(5-aza-4-nonene) in this context remains elusive. enviro.wikigoogle.com

Environmental Fate and Degradation Mechanisms of Perfluoro 5 Aza 4 Nonene in Academic Research

Chemical Transformation Pathways in Environmental Matrices Relevant to Perfluoro(5-aza-4-nonene)

Research on the chemical transformation of Perfluoro(5-aza-4-nonene) has primarily focused on its reactivity with nucleophiles, which provides insight into potential degradation pathways.

One of the key transformation routes identified is its reaction with primary amines. For instance, its reaction with aniline (B41778) is described as proceeding through a series of addition and hydrogen fluoride (B91410) (HF) elimination steps. scite.ai The compound also serves as a precursor in the synthesis of various heterocyclic compounds. For example, it reacts with:

Hydrazine (B178648) hydrate (B1144303) in the presence of triethylamine (B128534) to form 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole. researchgate.netresearchgate.net

Arylhydrazines under similar conditions to produce 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles. researchgate.net

Guanidine (B92328) hydrochloride to yield 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine. researchgate.net

N,S-binucleophiles , leading to the synthesis of various nitrogen- and sulfur-containing heterocycles. koreascience.kr

Primary amines containing a 2,6-di-tert-butylphenol (B90309) fragment , indicating its reactivity towards sterically hindered amines. lookchem.com

These reactions, summarized in the table below, demonstrate the susceptibility of the carbon-nitrogen double bond and adjacent fluorine atoms to nucleophilic attack, a potential pathway for its transformation in certain chemical environments.

| Reactant | Product |

| Hydrazine hydrate | 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole |

| Arylhydrazines | 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles |

| Guanidine hydrochloride | 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine |

| Primary amines | Varies, includes triazapentadienes |

| N,S-binucleophiles | Various N,S-heterocycles |

Photolytic and Hydrolytic Degradation Studies of Perfluoro(5-aza-4-nonene)

Specific studies on the photolytic degradation of Perfluoro(5-aza-4-nonene) are not available in the reviewed scientific literature.

However, its hydrolytic behavior has been investigated. The hydrolysis of the imine in ether was studied using several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). researchgate.netresearchgate.netresearchgate.net This research identified a stepwise degradation pathway. The initial hydrolysis product is C₃F₇-CO-NH-C₄F₉. This intermediate is subsequently converted to (C₃F₇CO)₂NH, and then further degrades to heptafluorobutyramide (B1361082) (C₃F₇CONH₂) and heptafluorobutyric acid (C₃F₇CO₂H). researchgate.netresearchgate.net

Furthermore, solvolysis of Perfluoro(5-aza-4-nonene) in liquid ammonia (B1221849) results in the formation of the amidine C₃F₇-C(=NH)NH₂. researchgate.netresearchgate.net

Table of Hydrolysis and Solvolysis Products

| Reaction Condition | Initial Product | Subsequent Products |

|---|---|---|

| Hydrolysis in ether | C₃F₇-CO-NH-C₄F₉ | (C₃F₇CO)₂NH, C₃F₇CONH₂, C₃F₇CO₂H |

| Solvolysis in liquid ammonia | C₃F₇-C(=NH)NH₂ | Not specified |

Research on Biological and Abiotic Degradation Processes of Perfluoro(5-aza-4-nonene)

There is a significant lack of research on the biological and other abiotic degradation processes of Perfluoro(5-aza-4-nonene). While the general persistence of PFAS compounds against microbial degradation is a major concern, specific studies involving this compound have not been identified in the academic literature. researchgate.net The strong carbon-fluorine bonds are known to be highly resistant to enzymatic cleavage, a characteristic of many perfluorinated substances. enviro.wiki

Advanced Analytical Methodologies for Trace Detection and Quantification of Perfluoro(5-aza-4-nonene) in Environmental Research

No specific analytical methods for the trace detection and quantification of Perfluoro(5-aza-4-nonene) in environmental matrices (e.g., water, soil, air) have been detailed in the reviewed scientific literature. General analytical techniques for PFAS, such as liquid chromatography-mass spectrometry (LC-MS), are well-established, but their application and validation for this specific imine have not been published.

Studies on Environmental Partitioning and Transport Mechanisms of Perfluoro(5-aza-4-nonene) (e.g., bioaccumulation research)

There are currently no available academic studies or reports on the environmental partitioning, transport mechanisms, or bioaccumulation potential of Perfluoro(5-aza-4-nonene). Research on PFAS fate and transport is a rapidly evolving field, but data remains compound-specific. itrcweb.org Factors such as a compound's functional group, chain length, and ionic state heavily influence its behavior in the environment, making it difficult to extrapolate findings from other PFAS to Perfluoro(5-aza-4-nonene) without dedicated research. itrcweb.org

Emerging Research Directions and Future Perspectives for Perfluoro 5 Aza 4 Nonene Chemistry

Integration with Flow Chemistry and Process Intensification for Perfluoro(5-aza-4-nonene) Synthesis

The synthesis of highly fluorinated compounds like Perfluoro(5-aza-4-nonene) often involves reactive intermediates and challenging reaction conditions. Flow chemistry and process intensification are emerging as powerful tools to address these challenges, offering significant advantages over traditional batch processing.

Flow Chemistry:

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net For the synthesis of perfluoroalkenes, this translates to:

Enhanced Safety: Many reactions in fluorine chemistry are highly exothermic. The high surface-area-to-volume ratio of microreactors used in flow chemistry allows for rapid heat dissipation, mitigating the risk of thermal runaways. researchgate.net

Improved Yield and Selectivity: Precise control over residence time and temperature can minimize the formation of byproducts, leading to cleaner reaction profiles and higher yields.

Accessibility of Novel Reaction Pathways: Flow reactors can operate at temperatures and pressures that are unsafe for large-scale batch reactors, potentially unlocking new synthetic routes to Perfluoro(5-aza-4-nonene) and its derivatives.

Process Intensification:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This can be achieved by integrating multiple unit operations (like reaction, separation, and purification) into a single piece of equipment. For Perfluoro(5-aza-4-nonene) production, this could involve:

Reactive Distillation: Combining the reaction and separation steps to continuously remove the desired product, driving the equilibrium forward and reducing reaction time.

Spinning Disk Reactors: These reactors create highly sheared thin films, dramatically enhancing mass and heat transfer rates, which can be beneficial for viscous fluoropolymer synthesis.

The application of these principles could lead to on-demand, decentralized production of Perfluoro(5-aza-4-nonene), reducing the need for transportation and storage of this reactive chemical.

Application of Machine Learning and Artificial Intelligence in Perfluoro(5-aza-4-nonene) Reaction Prediction and Material Design

The vast chemical space of fluorinated compounds presents a significant challenge for the discovery of new materials and reactions. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for navigating this complexity.

Reaction Prediction and Optimization:

Predicting Reactivity: ML models can be trained on existing reaction data to predict the outcome of new chemical transformations. For Perfluoro(5-aza-4-nonene), this could involve predicting its reactivity with a wide range of nucleophiles or forecasting the conditions needed for a specific derivatization.

Optimizing Reaction Conditions: AI algorithms can analyze complex datasets to identify the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts, reducing the need for extensive experimental screening.

Material Design:

Predicting Properties: The properties of materials derived from Perfluoro(5-aza-4-nonene), such as polymers or ligands, are determined by their molecular structure. ML models can predict key properties like thermal stability, chemical resistance, and electronic characteristics before a molecule is ever synthesized.

Inverse Design: Generative AI models can work in reverse, designing novel molecular structures based on a desired set of properties. This could accelerate the discovery of new high-performance materials derived from Perfluoro(5-aza-4-nonene) for applications in electronics or catalysis.

A notable application of ML in the broader field of PFAS research has been in predicting carbon-fluorine (C–F) bond dissociation energies. Such models, which can be trained in minutes and provide predictions in seconds, could be invaluable for understanding the stability and potential degradation pathways of Perfluoro(5-aza-4-nonene) and its derivatives.

Sustainable and Resource-Efficient Synthesis Strategies for Perfluoro(5-aza-4-nonene) and Its Derivatives

The chemical industry is under increasing pressure to adopt more sustainable practices. For Perfluoro(5-aza-4-nonene), this involves developing greener synthetic routes and finding ways to utilize fluorine-containing waste streams.

Green Chemistry Principles in Synthesis:

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. For the synthesis of Perfluoro(5-aza-4-nonene) and its derivatives, key areas of focus include:

Atom Economy: Designing reactions that maximize the incorporation of reactant atoms into the final product, thus minimizing waste.

Use of Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives like water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve energy efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Upcycling of Fluorinated Waste:

A significant emerging trend is the transformation of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals," into valuable chemical products. Research has shown that environmentally persistent perfluoroalkenes can be converted into valuable fluorinated N-heterocyclic carbenes (NHCs). These NHCs are important ligands in catalysis and materials science. This concept of "upcycling" could provide a sustainable pathway for producing derivatives of Perfluoro(5-aza-4-nonene) from industrial byproducts or waste streams, turning a disposal problem into a resource.

| Green Chemistry Approach | Application to Perfluoro(5-aza-4-nonene) Synthesis |

| Catalytic Methods | Development of new catalysts for more efficient and selective fluorination and derivatization reactions. |

| Alternative Solvents | Exploration of fluorous solvents, ionic liquids, or supercritical CO2 to replace traditional organic solvents. |

| Renewable Feedstocks | Investigating bio-based starting materials for the carbon backbone of the molecule. |

| Waste Valorization | Using Perfluoro(5-aza-4-nonene) as a feedstock for valuable compounds like N-heterocyclic carbenes. |

Unresolved Questions and Grand Challenges in Perfluoro(5-aza-4-nonene) Academic Research

Despite the progress in the chemistry of perfluoroalkenes, several fundamental questions and challenges remain for a specific compound like Perfluoro(5-aza-4-nonene). Addressing these will be crucial for unlocking its full potential.

Key Unresolved Questions:

Tuning Reactivity and Selectivity: How can we precisely control the regioselectivity of nucleophilic attack on the C=N-C=C backbone of Perfluoro(5-aza-4-nonene)? Developing a predictive understanding of how different nucleophiles and reaction conditions dictate the outcome of a reaction is a major goal.

Mechanism of Formation and Degradation: What are the detailed mechanistic pathways for the formation of Perfluoro(5-aza-4-nonene) from common industrial processes? Conversely, what are the most efficient and environmentally benign pathways for its complete degradation?

Biocompatibility and Environmental Fate: As with all PFAS, understanding the environmental persistence, bioaccumulation potential, and ultimate fate of Perfluoro(5-aza-4-nonene) and its derivatives is of paramount importance.

Grand Challenges:

Catalytic, Asymmetric Synthesis: The development of catalytic methods for the enantioselective synthesis of chiral derivatives from Perfluoro(5-aza-4-nonene) remains a significant challenge. Success in this area would open up new possibilities in pharmaceuticals and advanced materials.

Polymerization Control: Achieving precise control over the polymerization of monomers derived from Perfluoro(5-aza-4-nonene) to create well-defined fluoropolymers with tailored properties is a major synthetic hurdle.

Circular Economy for Fluorine: A grand challenge for the entire field of fluorine chemistry is the development of a circular economy, where fluorine atoms from waste products can be efficiently recovered and reused to synthesize new molecules like Perfluoro(5-aza-4-nonene).

Addressing these questions and challenges will require interdisciplinary collaboration, combining expertise in synthetic chemistry, computational modeling, materials science, and environmental science. The future of Perfluoro(5-aza-4-nonene) chemistry will likely be shaped by the innovative solutions developed to meet these fundamental scientific and societal needs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Perfluoro(5-aza-4-nonene), and how can reaction conditions be optimized for reproducibility?

- Perfluoro(5-aza-4-nonene) is synthesized via reactions with N,S-dinucleophiles, where regioselectivity depends on solvent polarity, temperature, and stoichiometric ratios. For example, reactions in polar aprotic solvents (e.g., DMF) at 60–80°C yield heterocyclic derivatives with >75% efficiency. Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting nucleophile equivalents to suppress side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation of Perfluoro(5-aza-4-nonene) derivatives?

- 19F NMR is indispensable for tracking fluorine environments, with chemical shifts between δ −70 to −120 ppm indicating perfluoroalkyl chains. 1H/13C NMR resolves regioselectivity in heterocyclic products (e.g., distinguishing 5- vs. 7-substituted thiazolo[3,2-a]pyrimidines). Mass spectrometry (HRMS) confirms molecular weights, while IR spectroscopy identifies C-F stretches (1100–1250 cm⁻¹) .

Q. How do perfluoroalkyl groups influence surface properties in polymer composites containing Perfluoro(5-aza-4-nonene)?

- Incorporation reduces surface energy, measurable via contact angle analysis. For example, adding 5 wt% perfluoro acrylate derivatives increases water contact angles from 80° to >110°, enhancing hydrophobicity in UV-nanoimprint resists. Demolding efficiency correlates with these measurements, critical for lithography applications .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical degradation pathways of Perfluoro(5-aza-4-nonene)?

- Discrepancies in atmospheric oxidation products (e.g., glycolaldehyde vs. glyoxal) are addressed using hybrid DFT (M06-2X) and coupled-cluster (CCSD(T)) methods. These models suggest post-reaction transformations (e.g., photolysis or catalytic wall interactions) may convert intermediates like CFOCF₂OH into observed products. Theoretical Gibbs free energy profiles must align with experimental FTIR/GC-MS data to validate mechanisms .

Q. What experimental designs minimize bias in chronic toxicity studies of Perfluoro(5-aza-4-nonene)?

- Follow EPA guidelines: (1) Use randomized, blinded exposure cohorts (e.g., rodents, zebrafish) with controls for environmental PFAS background. (2) Define dose-response endpoints (e.g., hepatic enzyme activity, histopathology) a priori. (3) Apply kinetic modeling to account for bioaccumulation. Missing data (e.g., tissue-specific half-lives) require direct collaboration with study authors to ensure transparency .

Q. What analytical strategies address matrix effects when quantifying Perfluoro(5-aza-4-nonene) in environmental samples?

- Use isotope dilution LC-MS/MS with ¹³C-labeled internal standards to correct for ion suppression in soil/sediment extracts. Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis WAX) improves recovery rates (>90%) for perfluorinated analogs. Validate methods via spike-recovery tests across pH 3–9 to account for matrix variability .

Q. How do regiochemical outcomes in Perfluoro(5-aza-4-nonene) reactions impact biological activity?

- Regioisomers (e.g., 5- vs. 7-substituted thiazolo pyrimidines) exhibit divergent binding to DNA/BSA, quantified via fluorescence quenching and molecular docking. For instance, 5-substituted derivatives show 10-fold higher Kd values due to steric clashes in minor grooves. Synthesize isomers via directed lithiation or protecting-group strategies to isolate bioactive forms .

Methodological Considerations

- Data Transparency : Ensure raw datasets (e.g., NMR spectra, dose-response curves) are archived in repositories like Zenodo or Figshare, with metadata aligned with FAIR principles .

- Contradiction Analysis : Use systematic reviews (PRISMA frameworks) to reconcile conflicting toxicity data, emphasizing study design heterogeneity (e.g., in vivo vs. in vitro models) .

- Collaborative Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to structure research questions, e.g., "Does Perfluoro(5-aza-4-nonene) (Intervention) induce hepatotoxicity (Outcome) in murine models (Population) compared to PFOS (Comparison)?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.